Chlorovulone I

Description

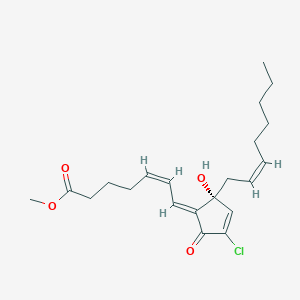

Structure

2D Structure

3D Structure

Properties

CAS No. |

100295-81-6 |

|---|---|

Molecular Formula |

C21H29ClO4 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

methyl (Z,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13-/t21-/m1/s1 |

InChI Key |

CTIZPKYMYVPNGA-DJKWDOPVSA-N |

SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Isomeric SMILES |

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C\CCCC(=O)OC)Cl)O |

Canonical SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Synonyms |

chlorovulone I |

Origin of Product |

United States |

Investigations into the Biological Activities and Cellular Mechanisms of Chlorovulone I

Analysis of In Vitro Antiproliferative Effects

Inhibition of Proliferation in Myeloid Leukemia Cell Lines (e.g., HL-60 cells)

Chloroquine has demonstrated notable antiproliferative effects against various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60. Studies have shown that Chloroquine can inhibit the proliferation of these cells in a dose-dependent manner. For instance, one study determined the half-maximal inhibitory concentration (IC50) for Chloroquine in HL-60 cells to be 14.0 μM nih.gov. This inhibitory action is part of a broader anti-leukemic activity that is being explored for therapeutic purposes nih.gov. In addition to inhibiting proliferation, exposure to Chloroquine has also been shown to induce the differentiation of HL-60 cells into basophils atsjournals.org.

The antiproliferative effects of Chloroquine on acute myeloid leukemia (AML) cells have been observed to be significant, with the compound decreasing cell viability and proliferation for a majority of patient-derived AML samples studied nih.gov. These findings underscore the potential of Chloroquine as an agent for further investigation in the context of myeloid malignancies.

Comparative Potency with Related Prostanoids

Direct comparative studies detailing the relative antiproliferative potency of Chloroquine against a broad panel of specific prostanoids such as Bromovulone I, Iodovulone I, and Clavulone I are not extensively available in the current literature. However, individual research into these compounds provides context for their biological activity.

Bromovulone I and Iodovulone I: While direct data on "Bromovulone I" and "Iodovulone I" is scarce, related halogenated compounds have shown antiproliferative action. For example, various brominated lactones have demonstrated good cytotoxicity against several cancer cell lines mdpi.com. Similarly, molecular iodine and certain iodolactones have been found to decrease the growth of multiple human cancer cell lines nih.gov.

Clavulone I/II: Clavulone II, a marine prostanoid, has been shown to exert cytotoxic effects on several cancer cell lines, including HL-60 cells. It induces an antiproliferative effect at low concentrations in these cells nih.gov.

Prostaglandin (B15479496) A2: Prostaglandin A2 is recognized as an antitumor agent that can induce apoptosis, highlighting its antiproliferative capabilities medchemexpress.com.

The following table summarizes the observed antiproliferative activities of these compounds based on available data.

| Compound | Cell Line(s) | Observed Antiproliferative/Cytotoxic Effects |

| Chloroquine | HL-60 | IC50 of 14.0 μM nih.gov |

| Clavulone II | HL-60 | Induces antiproliferative effect at low concentrations nih.gov |

| Iodolactones | Various human carcinoma cells | Decreased cell growth at 5 μM nih.gov |

| Brominated Lactones | A375, HeLa, WM266 | Good cytotoxicity, comparable or higher than mycalin A lactone mdpi.com |

| Prostaglandin A2 | Various | Antitumor agent, induces apoptosis medchemexpress.com |

Elucidation of Cellular Cytotoxicity

Chloroquine exhibits cytotoxic effects on cancer cells, which are typically dose- and time-dependent. In vitro studies have demonstrated that Chloroquine can induce significant cytotoxic effects at concentrations above 30 μM after 48 hours of exposure mdpi.com. At higher concentrations (above 300 μM), immediate and severe toxicity has been observed in a majority of tested cell lines within just 3 hours mdpi.com. This cytotoxicity is a key component of its anticancer potential and is linked to the various cellular mechanisms it perturbs. The cytotoxic activity of Chloroquine has been documented across a range of human solid tumor cell lines, including those from colon, breast, glioblastoma, and head and neck cancers, with IC50 values at 72 hours ranging from 2.27 μM to 25.05 μM depending on the cell line frontiersin.org.

Mechanistic Studies of Cellular Perturbations

Cell Cycle Modulation and Arrest (e.g., G1 phase blockade)

A significant aspect of Chloroquine's antiproliferative mechanism is its ability to modulate the cell cycle. Multiple studies have shown that Chloroquine can induce cell cycle arrest, particularly in the G0/G1 phase, in a dose-dependent manner in various cancer cell lines nih.gov. This G1 phase blockade prevents cells from entering the S phase, thereby halting DNA replication and further proliferation.

For example, in human colon cancer cells, the combination of 5-fluorouracil and Chloroquine was found to induce G1 arrest nih.gov. This effect was associated with the up-regulation of the p27 and p53 proteins and the down-regulation of CDK2 and cyclin D1, key regulators of the G1/S transition nih.gov. Similarly, other research has demonstrated that Chloroquine can induce G1 cell cycle arrest at relatively low doses (10 μmol/L) and up-regulates p53 and its downstream target, the cell cycle inhibitor p21 nih.gov.

Interestingly, the related prostanoid, Clavulone II, also demonstrates a similar mechanism, inducing G1 phase arrest in HL-60 cells, which is explained by the down-regulated expression of cyclin D1 nih.gov.

Exploration of Molecular and Cellular Pathways Affected

The anticancer effects of Chloroquine are attributed to its influence on a multitude of molecular and cellular pathways. One of the most well-documented mechanisms is the inhibition of autophagy. Chloroquine is a known lysosomotropic agent, meaning it accumulates in lysosomes, increases the lysosomal pH, and thereby inhibits the fusion of autophagosomes with lysosomes. This disruption of the autophagic process can lead to the accumulation of cellular waste and ultimately trigger cell death nih.gov.

Beyond its role as an autophagy inhibitor, Chloroquine affects several other critical pathways:

p53 Pathway Activation: Chloroquine has been shown to enhance the activity of the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest and apoptosis, contributing to Chloroquine's anticancer effects nih.govmedchemexpress.comnih.gov.

PI3K/AKT/mTOR Signaling: Some studies have indicated that Chloroquine can block the PI3K/AKT/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival in many cancers.

Inflammatory Signaling: Chloroquine can interfere with inflammatory pathways, such as the Toll-like receptor 9 (TLR9)/NF-κB pathway, which can play a role in the tumor microenvironment nih.govnih.govmedchemexpress.com.

Stress Response Pathways: The compound is also known to activate cellular stress response pathways, which can contribute to its cytotoxic effects in cancer cells nih.govmedchemexpress.com.

The multifaceted nature of Chloroquine's mechanism of action, targeting fundamental processes like autophagy, cell cycle progression, and key signaling pathways, makes it a compound of significant interest in oncology research.

Information regarding the chemical compound “Chlorovulone I,” including its biological activities and cellular targets, is not available in the current scientific literature.

Extensive searches for "this compound" have yielded no specific data on its identification, characterization, or any associated biological effects. It is possible that the name is a typographical error or refers to a very recently discovered compound that has not yet been documented in publicly accessible research databases.

The majority of available information relates to a similarly named but chemically distinct compound, Chloroquine . Chloroquine is a well-studied antimalarial and immunomodulatory drug with a known mechanism of action and identified cellular targets.

Further research or clarification of the compound name is necessary to provide the requested information.

Structure Activity Relationship Sar Studies of Chlorovulone I and Its Analogues

Criticality of the Alkylidencyclopentenone Structure for Bioactivity

Research into the SAR of halogenated coral prostanoids, including Chlorovulone I, has established that the alkylidencyclopentenone structure is essential for their antiproliferative and cytotoxic activities. nih.gov This core moiety forms a fundamental requirement for the observed biological effects against cell lines such as HL-60 human myeloid leukemia cells. nih.gov The presence of this structural element is a defining feature contributing to the compound's bioactivity.

Influence of Halogen Substitution at the C-10 Position on Potency

The introduction of a halogen atom at the C-10 position of the alkylidencyclopentenone structure significantly enhances the antiproliferative and cytotoxic activities of these prostanoids. nih.gov This halogen substitution plays a crucial role in modulating the potency of this compound and its related compounds. nih.gov

Comparative Analysis of Halogen Identity (e.g., Cl, F, Br, I, H)

Comparative studies have analyzed the effect of different halogen identities at the C-10 position on the potency of these compounds. The order of antiproliferative and cytotoxic activities among naturally occurring marine prostanoids against HL-60 cells was found to be this compound > bromovulone I = iodovulone I > clavulone I or II > prostaglandin (B15479496) A2. nih.gov This indicates that chlorine substitution results in higher activity compared to bromine and iodine. Further analysis, considering a broader range of halogen and hydrogen substitutions at C-10, revealed a specific order of enhancing activity: Cl = F > Br = I > H. nih.gov This suggests that fluorine substitution can be equipotent to chlorine, while bromine and iodine are less potent, and the absence of a halogen (hydrogen at C-10) results in significantly lower activity.

| C-10 Substituent | Relative Activity (vs. H) |

| Cl | High |

| F | High |

| Br | Moderate |

| I | Moderate |

| H | Low |

Stereochemical Considerations for Biological Efficacy

Investigations have also considered the impact of stereochemistry on the biological efficacy of this compound.

Advanced Research Perspectives and Methodological Innovations

Application of Advanced Analytical Techniques for Structural and Mechanistic Insights

The precise elucidation of Chlorovulone I's complex stereochemistry has been a significant achievement, made possible through the application of sophisticated analytical techniques. The initial determination of its gross structure relied heavily on spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netjst.go.jp Further refinement of its relative and absolute configurations was accomplished through a combination of advanced methods, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Circular Dichroism (CD) data analysis, which are indispensable for defining the three-dimensional arrangement of complex organic molecules. researchgate.net

Beyond its static structure, understanding the mechanism of action of this compound has necessitated the use of advanced cell biology techniques. Its potent antiproliferative and cytotoxic effects were first observed in human myeloid leukemia (HL-60) cells. nih.gov To probe the specifics of this activity, researchers have employed bivariate DNA/bromodeoxyuridine analysis using flow cytometry. This powerful technique revealed that at non-toxic concentrations, this compound transiently arrests the cell cycle progression from the G1 (first gap) to the S (synthesis) phase. nih.gov At higher, cytotoxic concentrations, it causes a lasting blockade of the leukemia cells in the G1 phase, providing critical insight into its cytostatic mechanism. nih.gov

Computational Chemistry Approaches for Mechanistic Modeling and SAR Predictions

While specific computational chemistry and molecular modeling studies focused exclusively on this compound are not extensively documented in peer-reviewed literature, significant insights into its structure-activity relationship (SAR) have been derived from experimental studies of this compound and its naturally occurring analogues. nih.gov These findings provide a solid foundation for future computational modeling and SAR prediction efforts.

Experimental SAR studies have elucidated several key structural features essential for the potent bioactivity of this compound:

Alkylidencyclopentenone Core : This structural motif is fundamental for the antiproliferative and cytotoxic activities observed. nih.gov

Halogen at C-10 : The presence of a chlorine atom at the C-10 position significantly enhances its activity compared to non-halogenated counterparts like clavulones. Comparative studies with other halogenated analogues, Bromovulone I and Iodovulone I, show that chlorine imparts the highest potency. mdpi-res.comnih.gov

Stereochemistry at C-12 : Interestingly, the specific stereochemistry of the hydroxyl group at the C-12 position does not appear to be a critical determinant for its cytotoxic activity. nih.gov

Dienone System : The presence of a dienone system at positions C5-6 and C7-8 was found to potentiate the compound's activity. nih.gov

These experimentally derived SAR principles are crucial for guiding the rational design of future synthetic analogues and can serve as validation points for computational models aimed at predicting the bioactivity of novel this compound-based compounds.

| Feature | Importance for Bioactivity | Note |

| Alkylidencyclopentenone Structure | Essential | Core pharmacophore |

| Halogen at C-10 | Enhances activity (Cl > Br = I > H) | Chlorine provides the highest potency |

| 12-Hydroxyl Group Stereospecificity | Not required | Activity is maintained regardless of stereochemistry at this position |

| Dienone System (C5-6, C7-8) | Potentiates activity | Increases the overall potency of the compound |

Exploration of Novel Synthetic Routes to Access Structural Diversity and Complex Analogues

The exploration of this compound's chemical space has been driven by both the isolation of natural analogues and the development of sophisticated synthetic strategies for related compounds. The source organism, Clavularia viridis, is a rich reservoir of structural diversity, producing not only this compound but also analogues such as Chlorovulones II, III, and IV, as well as Bromovulone I and Iodovulone I. mdpi.commdpi.comnih.gov This natural library of compounds has been instrumental in building the initial understanding of the structure-activity relationships.

While the total synthesis of this compound itself is a complex challenge, the successful synthesis of its close congeners demonstrates the advanced methodologies available to access this class of molecules. A notable achievement is the enantioselective synthesis of (-)-chlorovulone II, which provides a pathway to obtain specific stereoisomers for detailed biological evaluation. researchgate.netresearchgate.net Furthermore, the development of synthetic routes for other complex, related marine oxylipins, such as (+)-tricycloclavulone, showcases the power of modern organic synthesis. researchgate.net Key reactions in these synthetic endeavors include catalytic enantioselective [2+2]-cycloaddition reactions, which are crucial for establishing the correct stereochemistry of the complex carbocyclic core. researchgate.net These synthetic precedents provide a roadmap for the future development of novel routes to this compound and its designed analogues, enabling the creation of libraries with greater structural diversity for therapeutic screening.

Integration of Omics Technologies for Comprehensive Biological Profiling and Target Validation

The application of "omics" technologies—such as proteomics, metabolomics, and transcriptomics—for the comprehensive biological profiling and target validation of this compound is an area ripe for future exploration. Currently, there is a lack of extensive documentation in publicly available research detailing the use of these high-throughput techniques specifically on this compound.

Omics approaches hold the potential to dramatically accelerate our understanding of this compound's mechanism of action beyond its observed effect on the cell cycle. For instance, proteomics could be employed to identify the direct protein targets that this compound binds to within cancer cells, potentially revealing novel mechanisms of cytotoxicity. Metabolomics would allow for a global analysis of the metabolic perturbations induced by the compound, offering a system-wide view of its impact on cellular biochemistry. nih.gov Transcriptomics could uncover changes in gene expression profiles that occur in response to treatment, highlighting the signaling pathways that are modulated. The integration of these multi-omics datasets would provide a holistic picture of the cellular response to this compound, facilitating the validation of its molecular targets and potentially uncovering biomarkers for its efficacy.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Chlorovulone I in laboratory settings?

Methodological Answer :

-

Synthesis : Follow multi-step organic synthesis protocols, including Claisen condensation and halogenation, with strict control of reaction conditions (temperature, solvent purity, catalyst ratios). Purify intermediates via column chromatography .

-

Characterization : Validate structure using -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity). For novel derivatives, include X-ray crystallography or 2D-NMR for stereochemical confirmation .

-

Example Table :

Step Technique Key Parameters Outcome 1 Claisen Condensation 80°C, DMF, 12h Intermediate A (Yield: 65%) 2 Halogenation Cl₂ gas, 0°C, 2h Crude this compound 3 Purification Silica gel, hexane:EtOAc (3:1) Final product (Purity: 97%)

Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays with triplicate technical replicates. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .

- Dose-Response Analysis : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀. Validate with nonlinear regression models (e.g., GraphPad Prism) .

- Data Reporting : Adhere to MIAME standards for transparency. Disclose cell line origins (e.g., ATCC authentication) and culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across independent studies?

Methodological Answer :

- Identify Variables : Compare assay conditions (cell line passage number, serum concentration, incubation time). For example, IC₅₀ discrepancies in HeLa cells may arise from hypoxia vs. normoxia .

- Meta-Analysis : Pool raw data from public repositories (e.g., ChEMBL) and apply mixed-effects models to account for inter-study variability .

- Validation Experiment : Replicate conflicting studies under standardized conditions. Use blinded analysis to minimize bias .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

-

Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility. Monitor stability via HPLC at 37°C/pH 7.4 over 24h .

-

Pharmacokinetic Testing : Administer via intravenous/oral routes in murine models. Collect plasma at intervals (0, 1, 4, 8h) and quantify using LC-MS/MS. Calculate half-life () and bioavailability .

-

Example Stability Data :

Formulation % Remaining at 24h (37°C) Free Compound 12% Liposomal 78% Cyclodextrin 65%

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for target enzymes?

Methodological Answer :

- Analog Design : Synthesize derivatives with substitutions at C-3 (halogens) and C-15 (alkyl chains). Prioritize candidates via molecular docking (e.g., AutoDock Vina) .

- Enzymatic Assays : Test inhibition against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates. Calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) .

- Data Interpretation : Use heatmaps to visualize SAR trends (e.g., bulky substituents correlate with COX-2 selectivity) .

Methodological Best Practices

- Reproducibility : Document all protocols in supplementary materials, including raw data and instrument calibration logs .

- Conflict Resolution : Pre-register hypotheses on Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

- Ethical Compliance : Disclose animal ethics approvals (e.g., IACUC) and cytotoxic waste disposal methods in the "Experimental" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.